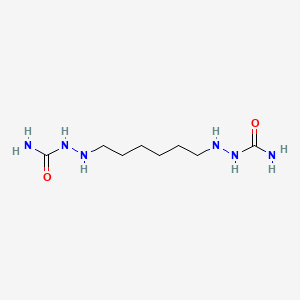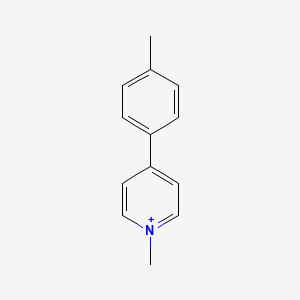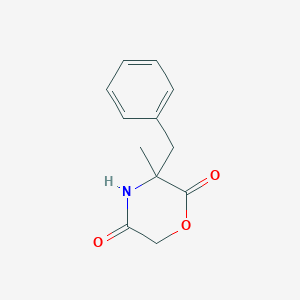
3-Benzyl-3-methylmorpholine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-3-methylmorpholine-2,5-dione is a heterocyclic organic compound featuring both amine and ether functional groups It is a derivative of morpholine-2,5-dione, with a benzyl and a methyl group attached to the nitrogen and carbon atoms, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3-methylmorpholine-2,5-dione typically involves the ring-opening polymerization of morpholine-2,5-dione derivatives. One common method is the reaction of 3-methylmorpholine-2,5-dione with benzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar ring-opening polymerization process, often using stannous octoate as a catalyst. The reaction is typically conducted at elevated temperatures (around 140°C) to ensure complete polymerization and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-3-methylmorpholine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amines, alcohols, and substituted morpholine derivatives .
Applications De Recherche Scientifique
3-Benzyl-3-methylmorpholine-2,5-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the development of biodegradable polymers for drug delivery systems.
Medicine: The compound is investigated for its potential use in creating scaffolds for tissue engineering.
Industry: It is utilized in the production of high-performance materials with specific mechanical properties.
Mécanisme D'action
The mechanism by which 3-Benzyl-3-methylmorpholine-2,5-dione exerts its effects involves its interaction with various molecular targets. The compound can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The specific pathways involved depend on the application, such as drug delivery or tissue engineering .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylmorpholine-2,5-dione: Lacks the benzyl group, making it less hydrophobic.
3-Benzylmorpholine-2,5-dione: Lacks the methyl group, affecting its steric properties.
3-Benzyl-3-ethylmorpholine-2,5-dione: Has an ethyl group instead of a methyl group, altering its reactivity.
Uniqueness
3-Benzyl-3-methylmorpholine-2,5-dione is unique due to the presence of both benzyl and methyl groups, which confer specific steric and electronic properties. These properties make it particularly suitable for applications requiring precise molecular interactions and stability .
Propriétés
Numéro CAS |
105731-35-9 |
|---|---|
Formule moléculaire |
C12H13NO3 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
3-benzyl-3-methylmorpholine-2,5-dione |
InChI |
InChI=1S/C12H13NO3/c1-12(7-9-5-3-2-4-6-9)11(15)16-8-10(14)13-12/h2-6H,7-8H2,1H3,(H,13,14) |
Clé InChI |
LQEKMWCFVOBELH-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)OCC(=O)N1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


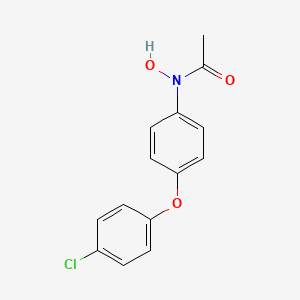
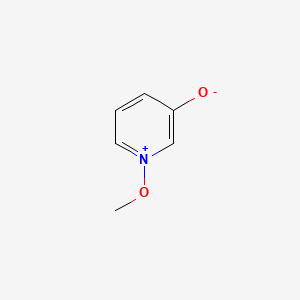

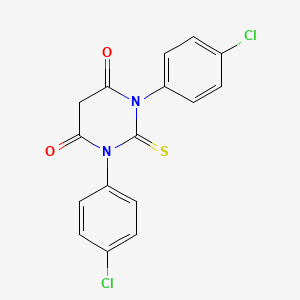
![Nonanal, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14329668.png)
![4-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14329672.png)
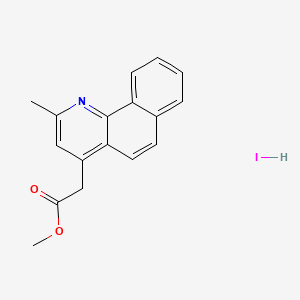
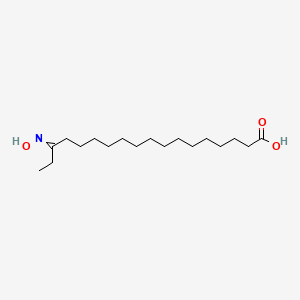
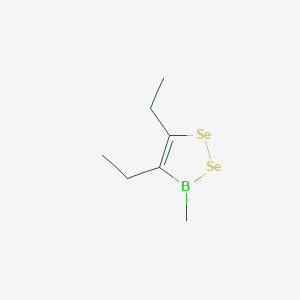
![2-[1-(2,6-Dimethylphenyl)ethylideneamino]guanidine](/img/structure/B14329689.png)
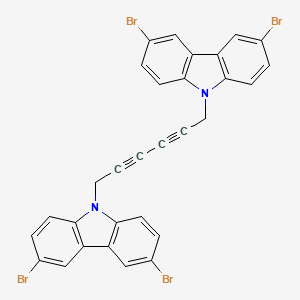
![3-[(3-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14329710.png)
